Methyl 3-O-talopyranosyltalopyranoside

Description

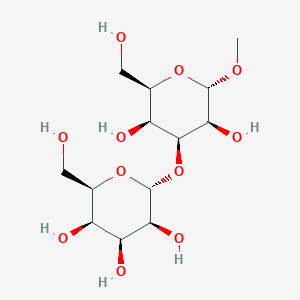

Methyl 3-O-talopyranosyltalopyranoside is a disaccharide derivative composed of two talopyranose units linked via a 3-O-glycosidic bond, with a methyl group attached to the anomeric carbon of the reducing end. Talose, a C3 epimer of galactose, is a rare hexose, making this compound structurally distinct from more common glycosides. Its synthesis involves multi-step protection/deprotection strategies, as demonstrated in studies using tert-butyldiphenylsilyl (TBDPS) and benzyl groups to achieve regioselective glycosylation .

Properties

CAS No. |

114375-71-2 |

|---|---|

Molecular Formula |

C13H24O11 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12+,13-/m1/s1 |

InChI Key |

WOKXHOIRHHAHDA-PMZMBPQZSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Other CAS No. |

114375-71-2 |

Synonyms |

M 3-O-TT methyl 3-O-alpha-D-talopyranosyl-alpha-D-talopyranoside methyl 3-O-talopyranosyltalopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Glycosides with Varied Linkage Positions

- Methyl 2-O-α-D-Talopyranosyl-α-D-Mannopyranoside: Differs in the glycosidic linkage position (2-O vs. 3-O) and the non-reducing sugar (mannose vs. talose).

- Methyl 3-O-α-D-Mannopyranosyl-α-D-Talopyranoside: Replaces the talopyranosyl donor with mannopyranosyl. Mannose’s prevalence in biological systems may confer distinct interaction profiles with lectins or antibodies .

Glycosides with Flavonoid Aglycones

- Rhamnetin 3-O-β-Glucopyranoside and Isorhamnetin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-Glucopyranoside]: These compounds feature flavonoid aglycones (e.g., rhamnetin, isorhamnetin) instead of methyl groups. The presence of flavonoids imparts antioxidant and anti-inflammatory properties, contrasting with the structural role of methyl talopyranosides in glycoconjugate synthesis .

Acetylated and Silyl-Protected Derivatives

- Methyl-(O2,O4,O6-Triacetyl-O3-Methyl-α-D-Altropyranoside): Altrose, a C2 epimer of talose, introduces differences in hydrogen-bonding patterns. The extensive acetylation enhances lipophilicity, whereas Methyl 3-O-talopyranosyltalopyranoside’s TBDPS protection prioritizes stability during synthesis .

- Tetraisopropyldisiloxane-1,3-diyl-Protected Xylopyranosides: Silyl groups (e.g., TiPDS) offer acid stability, contrasting with acetyl groups in talopyranoside derivatives. This influences their utility in orthogonal protection strategies .

Diterpenoid Methyl Esters

- Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester: These diterpenoid derivatives share a methyl ester group but differ fundamentally in backbone structure (terpenoid vs. carbohydrate). Their biological roles diverge, with diterpenoids often acting as antimicrobial agents, while methyl talopyranosides serve as synthetic intermediates .

Research Findings and Implications

- Synthetic Complexity: this compound requires advanced protection strategies due to talose’s stereochemical rarity. Yields are often lower compared to mannose or glucose analogs .

- Analytical Characterization: NMR and HPLC (as used for methyl shikimate in ) are critical for verifying talopyranoside structures. Distinct $^{13}\text{C}$-NMR signals at δ 100–105 ppm confirm talose’s anomeric configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.